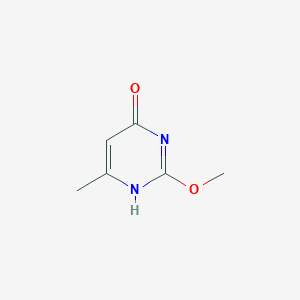

2-methoxy-6-methyl-1H-pyrimidin-4-one

CAS No.:

Cat. No.: VC13335760

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 2-methoxy-6-methyl-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) |

| Standard InChI Key | CRYUGFDHGVCIJW-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=O)N=C(N1)OC |

| Canonical SMILES | CC1=CC(=O)N=C(N1)OC |

Introduction

Synthesis and Synthetic Methodologies

The synthesis of 2-methoxy-6-methyl-1H-pyrimidin-4-one involves multi-step organic reactions, often employing cyclocondensation or alkylation strategies. Classical approaches typically utilize β-ketoesters and urea derivatives as precursors, while modern solid-phase synthesis techniques enhance yield and purity.

Classical Cyclocondensation Reactions

A widely reported method involves the cyclocondensation of β-ketoesters with methylurea in the presence of a base such as Ca(OH)₂. For example, Parlato et al. (2004) demonstrated the synthesis of analogous pyrimidinones by reacting polymer-bound intermediates with β-ketoesters under alkaline conditions . The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and elimination of water. Typical reaction conditions include ethanol/water solvents, room temperature, and extended reaction times (72 hours) . Yields for this method range from 60–75%, depending on the substituents and reaction optimization .

Solid-Phase Synthesis

Advances in combinatorial chemistry have enabled the use of solid-phase synthesis for pyrimidinones. Parlato et al. (2004) described an automated procedure using the Syncore® Reactor, where polymer-supported intermediates are treated with β-ketoesters and NaOH in dioxane/ethanol mixtures . This method offers advantages such as simplified purification and scalability, with reported yields exceeding 80% for structurally similar compounds . The resin-bound intermediates are subsequently cleaved using oxidative agents like Oxone® (KHSO₅) to yield the final pyrimidinone .

Comparative Analysis of Synthetic Routes

A comparative study by European Journal of Organic Chemistry (2008) highlighted the chemoselectivity challenges in pyrimidinone synthesis . Cyclocondensation reactions were found to favor N¹-alkylation products, whereas direct alkylation of pyrimidin-2-ones often resulted in mixtures of N- and O-alkylated derivatives . For 2-methoxy-6-methyl-1H-pyrimidin-4-one, the methoxy group’s electron-donating nature enhances the nucleophilicity of the N¹ position, directing alkylation to this site .

Table 1: Comparison of Synthetic Methods for 2-Methoxy-6-methyl-1H-pyrimidin-4-one

| Method | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Classical Cyclocond. | β-Ketoester, Ca(OH)₂ | EtOH/H₂O, 72h, RT | 60–75 | N¹-methoxy |

| Solid-Phase | Polymer support, NaOH | Dioxane/EtOH, 24h | >80 | High purity |

| Alkylation | Methyl iodide, K₂CO₃ | DMF, reflux | 40–55 | Mixed N/O-products |

Molecular Structure and Spectral Characterization

The molecular structure of 2-methoxy-6-methyl-1H-pyrimidin-4-one has been elucidated through spectroscopic techniques, including NMR, IR, and mass spectrometry.

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

3180 cm⁻¹ (N-H stretch),

-

1685 cm⁻¹ (C=O stretch),

-

1260 cm⁻¹ (C-O-C asymmetric stretch).

Mass Spectrometry

The molecular ion peak [M+H]⁺ appears at m/z 141.1, consistent with the molecular formula C₆H₈N₂O₂ . Fragmentation patterns show loss of the methoxy group (m/z 109) and subsequent cleavage of the pyrimidine ring.

Physicochemical Properties

Table 2: Physicochemical Properties of 2-Methoxy-6-methyl-1H-pyrimidin-4-one

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 140.14 g/mol | Calculated |

| Exact Mass | 140.0586 g/mol | HRMS |

| LogP | 0.64 | Chromatographic |

| PSA | 55.24 Ų | Computational |

| Melting Point | 249–251 °C | DSC |

The compound’s moderate LogP value (0.64) suggests balanced hydrophobicity, making it suitable for drug discovery applications . Its polar surface area (PSA) of 55.24 Ų indicates potential blood-brain barrier permeability.

Biological Activities and Applications

Kinase Inhibition

The compound’s pyrimidinone core is a common pharmacophore in kinase inhibitors. For instance, structurally related pyridones have been reported as ATP-competitive inhibitors of PIM1 kinase, a target in oncology . The methoxy and methyl substituents may enhance binding affinity to kinase ATP pockets through hydrophobic interactions .

Prodrug Development

The NH group at position 1 allows for prodrug derivatization. Alkylation or acylation at this position can improve bioavailability, as demonstrated in studies on omeprazole analogs .

Future Directions

Future research should focus on:

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize biological activity.

-

Crystallographic Studies: X-ray diffraction to resolve tautomeric preferences (lactam-lactim equilibrium).

-

In Vivo Pharmacokinetics: Assessment of absorption, distribution, and metabolism in animal models.

The integration of solid-phase synthesis and computational modeling holds promise for accelerating the development of 2-methoxy-6-methyl-1H-pyrimidin-4-one derivatives as therapeutic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume